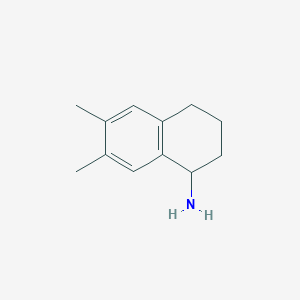

6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Description

6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 50399-48-9) is a tetrahydronaphthalene-derived amine hydrochloride. Its structure features a partially saturated naphthalene core with methyl groups at positions 6 and 7 and an amine group at position 1, forming a hydrochloride salt. This compound is primarily used in research as a synthetic intermediate or building block for pharmaceuticals and organic chemistry applications. Limited supplier availability (one listed supplier) suggests niche industrial or academic use .

Propriétés

Formule moléculaire |

C12H17N |

|---|---|

Poids moléculaire |

175.27 g/mol |

Nom IUPAC |

6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C12H17N/c1-8-6-10-4-3-5-12(13)11(10)7-9(8)2/h6-7,12H,3-5,13H2,1-2H3 |

Clé InChI |

GOGRYBOOASLTFR-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C=C1C)C(CCC2)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the hydrogenation of naphthalene derivatives. One common method includes the use of a catalytic amount of Raney nickel in methanolic ammonia under a hydrogen atmosphere. The reaction proceeds with the hydrogenation of 5,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one oxime, resulting in the formation of the desired amine compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.

Analyse Des Réactions Chimiques

Types of Reactions

6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound’s bicyclic structure also allows it to fit into specific binding sites, modulating biological pathways.

Comparaison Avec Des Composés Similaires

Core Structural Features

The compound shares a 1,2,3,4-tetrahydronaphthalen-1-amine backbone with several analogs, differing in substituents at positions 5, 6, and 5. Key analogs include:

Substituent Effects on Physicochemical Properties

- However, reduced solubility in aqueous media may limit bioavailability . 6,7-Dimethoxy: Methoxy groups increase polarity and hydrogen-bonding capacity, balancing lipophilicity and solubility. Common in CNS-active compounds (e.g., isoquinoline derivatives) .

- Electron-Withdrawing Groups (Chloro):

- Aromatic Extensions (Sertraline):

Activité Biologique

6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound belonging to the tetrahydronaphthalene class. Its unique structural features, including two methyl groups and an amine functional group, suggest potential biological activities that warrant detailed investigation. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H17N

- Molecular Weight : 175.27 g/mol

- IUPAC Name : (1S)-6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

- CAS Number : 1212817-56-5

| Property | Value |

|---|---|

| Molecular Formula | C12H17N |

| Molecular Weight | 175.27 g/mol |

| IUPAC Name | (1S)-6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine |

| CAS Number | 1212817-56-5 |

Synthesis

The synthesis of 6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of appropriate precursors followed by amination. Common methods include:

- Reduction of Ketones/Aldehydes : Using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Catalytic Hydrogenation : Utilizing palladium on carbon (Pd/C) or platinum oxide (PtO2) for industrial production.

Biological Activity

Research indicates that 6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine exhibits various biological activities:

Antimicrobial Activity

A study highlighted the compound's effectiveness as an inhibitor of Mycobacterium tuberculosis (M.tb), with some analogs showing minimal inhibitory concentrations (MIC) below 1 μg/mL. This suggests potential as a therapeutic agent against tuberculosis .

Interaction with Enzymes and Receptors

The amine group in the compound allows it to form hydrogen bonds and electrostatic interactions with biological targets. This interaction can modulate enzyme activity and receptor binding . The specific pathways affected depend on the molecular targets involved.

The mechanism by which 6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine exerts its biological effects likely involves:

- Enzyme Inhibition : Compounds in this class have been shown to inhibit ATP synthase in bacteria.

- Receptor Modulation : The structural configuration allows for specific interactions with neurotransmitter receptors.

Case Study 1: Antitubercular Activity

In a comparative study of tetrahydronaphthalene amides as ATP synthase inhibitors against M.tb:

- Several analogs were synthesized and tested.

- Notable findings included improved pharmacokinetic profiles compared to existing drugs like bedaquiline.

Case Study 2: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of tetrahydronaphthalene derivatives:

- Investigated around 80 analogs revealed that specific substitutions at the naphthalene ring significantly influenced biological activity.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.